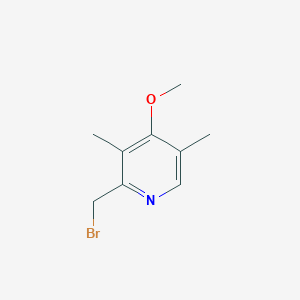

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (2-BM4M-3,5-DMP) is an aromatic heterocyclic compound with a molecular formula of C9H11BrN. It is a colorless liquid with a high boiling point of 177.5 °C, and is soluble in water. 2-BM4M-3,5-DMP has a wide range of applications in various scientific research fields, such as medicinal chemistry, organic synthesis and biochemistry.

Applications De Recherche Scientifique

Synthesis of Complex Molecules

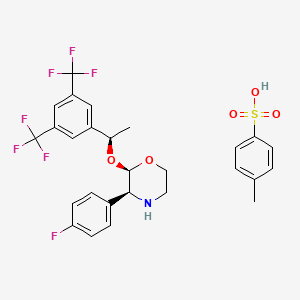

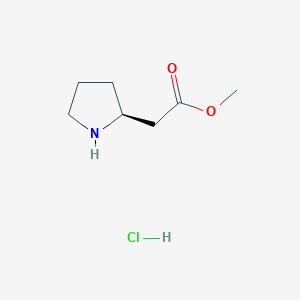

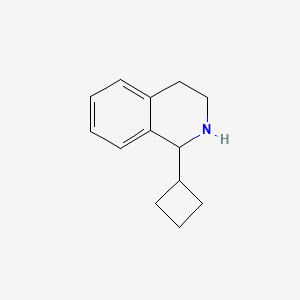

Research indicates that derivatives of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine are pivotal in synthesizing complex molecules. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine showcases a multi-step process involving N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination to achieve the desired compound with a significant overall yield (Xu Bao-cai, 2004). This example underscores the compound's utility in synthesizing key intermediates for further chemical research and development.

Heterocyclic Compound Behavior

The interaction of methoxy-dinitropyridines with methoxide ion in dimethyl sulphoxide is a study of significant interest, revealing contrasting behaviors between 2- and 4-methoxy-3,5-dinitropyridines. This research helps understand sigma complexes' formation and stability, providing insights into differential steric and solvation effects on heterocyclic compounds (M. Biffin et al., 1970).

Mécanisme D'action

Target of Action

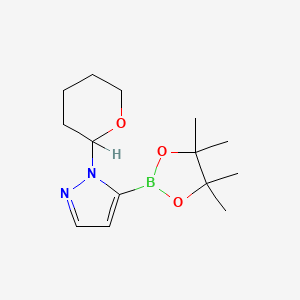

Bromomethyl compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with organoboron reagents and palladium catalysts in these reactions.

Mode of Action

The mode of action of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the bromomethyl group may undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers a group to the palladium .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions , it may influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

Drug likeness parameters, which can indicate adme properties, are influenced by factors such as molecular weight and the presence of functional groups .

Result of Action

As a potential participant in suzuki-miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, influencing the structure of organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine. Factors such as temperature, light, and pollution could potentially affect its stability and reactivity . .

Propriétés

IUPAC Name |

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQPURKUHJPQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544260 |

Source

|

| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

780752-32-1 |

Source

|

| Record name | 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)